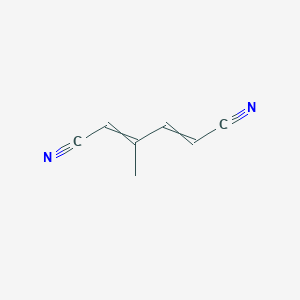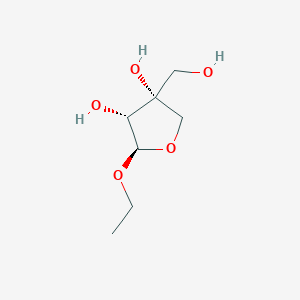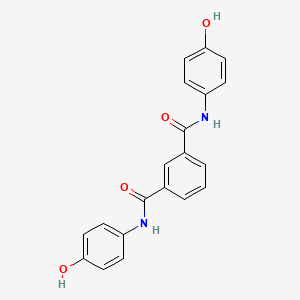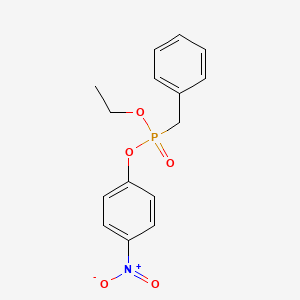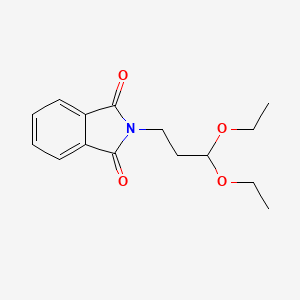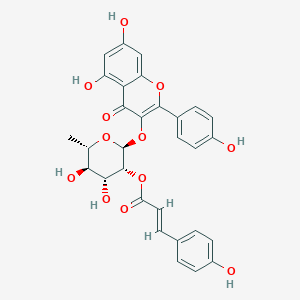
2''-O-E-p-Coumaroylafzelin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’'-O-E-p-Coumaroylafzelin is a natural product that belongs to the class of flavonoidsThe compound has a molecular formula of C30H26O12 and a molecular weight of 578.52 g/mol .
Métodos De Preparación
2’'-O-E-p-Coumaroylafzelin can be extracted from natural sources such as Neolitsea aciculata. The extraction process involves using a mechanical stirrer at room temperature with 70% ethanol (v/v) for 24 hours. The ethanol solution is then concentrated using a rotary evaporator at temperatures not exceeding 45°C. The resulting gel-like substance is further extracted using solvents like hexane, ethyl acetate, butanol, and water .
Análisis De Reacciones Químicas
2’'-O-E-p-Coumaroylafzelin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2’'-O-E-p-Coumaroylafzelin has several scientific research applications. It is used in the study of flavonoids and polyphenolic compounds, which are known to mitigate the risk of chronic diseases by counteracting oxidative stress and inflammation. The compound has been identified as a potential biomarker for dietary flavonoid intake in human serum . Additionally, it has been studied for its tyrosinase inhibitory activities, making it a candidate for research in skin-related conditions .
Mecanismo De Acción
The mechanism of action of 2’'-O-E-p-Coumaroylafzelin involves its interaction with molecular targets such as tyrosinase. It acts as a competitive inhibitor of tyrosinase, reducing the production of melanin. This activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the oxidation of tyrosine . The compound also exhibits antioxidant properties, which contribute to its anti-inflammatory effects .
Comparación Con Compuestos Similares
2’‘-O-E-p-Coumaroylafzelin is similar to other acylated flavonoids such as 3’‘,4’‘-Di-O-p-coumaroylafzelin. it is unique in its specific structure and biological activities. While both compounds exhibit tyrosinase inhibitory activities, 2’'-O-E-p-Coumaroylafzelin has been shown to have a stronger binding affinity to the enzyme .
List of Similar Compounds::- 3’‘,4’'-Di-O-p-coumaroylafzelin
- Rhamnazin 3-rutinoside
- 2-galloyl-1,4-galactarolactone methyl ester
- Cyclocommunin
Propiedades
Fórmula molecular |
C30H26O12 |
|---|---|
Peso molecular |
578.5 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O12/c1-14-24(36)26(38)29(41-22(35)11-4-15-2-7-17(31)8-3-15)30(39-14)42-28-25(37)23-20(34)12-19(33)13-21(23)40-27(28)16-5-9-18(32)10-6-16/h2-14,24,26,29-34,36,38H,1H3/b11-4+/t14-,24-,26+,29+,30-/m0/s1 |
Clave InChI |
XTSAKAIOOOOJPS-OKOXDJDNSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




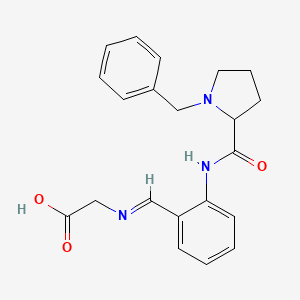
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
